molecular formula C6H8N2O2 B2487284 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol CAS No. 1558277-46-5

5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol

Cat. No. B2487284
M. Wt: 140.142
InChI Key: QBIRNWYMLTVIOP-UHFFFAOYSA-N
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Description

The compound "5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol" belongs to a class of chemicals known for their unique heterocyclic structures which have been of interest due to their potential applications in various fields of chemistry and biology. These compounds are known for their diverse chemical reactions and properties which allow for extensive research and application in synthetic chemistry.

Synthesis Analysis

The synthesis of related compounds, such as 7-(Arylmethyl)-3-tert-butyl-1-phenyl-6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazines, involves an efficient three-step procedure with good to excellent yields. This process includes treatment of pyrazolamines with aqueous formaldehyde in the presence of acetic acid, proceeding through an intramolecular etherification process promoted by acid media (Abonía et al., 2010).

Molecular Structure Analysis

The crystal and molecular structure of compounds similar to "5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol" have been reported, indicating that these compounds can crystallize in specific systems and possess unique geometrical features. For instance, a related compound was found to crystallize in the monoclinic system, revealing the linear form of the tetrazolo-fused ring system exists in the crystal (Mojzych et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving related compounds include the interaction with phosphorus pentoxide or pentasulfide, leading to the formation of various derivatives. These reactions demonstrate the compounds' versatility and reactivity under different conditions (Khutova et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are determined by the molecular structure and are essential for the application of these compounds in chemical syntheses.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and tautomeric equilibriums, have been explored through various studies. For example, tautomeric equilibrium and the existence of compounds in different forms depending on the conditions have been demonstrated through NMR spectra and theoretical calculations (Mojzych et al., 2014).

Scientific Research Applications

Synthesis and Pharmacological Activities

A significant area of research involves the synthesis of novel heterocyclic systems that incorporate the pyrazolo[3,2-b][1,3]oxazin-6-ol scaffold. For instance, the study by Mahmoud et al. (2017) focuses on the synthesis of pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives starting from compounds related to 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol. These derivatives were expected to possess considerable chemical and pharmacological activities, including antioxidant and anticancer activities, highlighting the compound's potential as a precursor for therapeutically relevant molecules (Mahmoud, El-Bordany, & Elsayed, 2017).

Chemical Transformations

Another study by Khutova et al. (2012) examines the chemical transformations of 7-aryl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ols, a compound class closely related to 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol, under the action of phosphorus pentoxide, pentasulfide, and oxychloride. This research provides insights into the chemical behavior and synthetic utility of the pyrazolo[3,2-b][1,3]oxazin-6-ol framework in creating novel compounds with potential applications in various domains, including pharmaceuticals (Khutova et al., 2012).

Novel Heterocycles Synthesis

Li et al. (2007) focused on the synthesis of 2H-3,1-pyrazolo[3,4-e]oxazines and tacrine analogs, demonstrating a new conversion in the Friedlander reaction, which is crucial for the development of new therapeutic agents. This study underscores the versatility of the pyrazolo[3,2-b][1,3]oxazin-6-ol motif in generating compounds with potential for treating neurodegenerative diseases (Li et al., 2007).

Tautomerism and Structural Analysis

Research by Mojzych et al. (2014) introduces new pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines with potential anticancer activity, showcasing the structural versatility and biological relevance of the pyrazolo[3,2-b][1,3]oxazin-6-ol skeleton. This study highlights the importance of understanding tautomeric equilibriums and their impact on the biological activity of heterocyclic compounds (Mojzych et al., 2014).

Biological Evaluations and Potential Therapeutic Applications

Research by Srivastava and Singh (2020) explores novel 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide derivatives as PDE4 inhibitors. Their study not only evaluates the anti-inflammatory, analgesic, and antimicrobial activities of these compounds but also provides a foundation for further development of treatments for related diseases. This demonstrates the potential of 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol derivatives in contributing to the discovery of new therapeutic agents (Srivastava & Singh, 2020).

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-3-8-6(10-4-5)1-2-7-8/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIRNWYMLTVIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=NN21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol

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